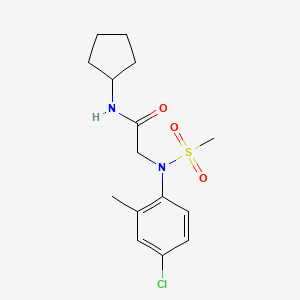
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a potent and selective agonist of the ghrelin receptor, which stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1). MK-677 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Mecanismo De Acción
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide binds to the ghrelin receptor, a G protein-coupled receptor that is predominantly expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor stimulates the release of growth hormone and IGF-1, which have anabolic effects on muscle and bone tissue. This compound has been shown to increase growth hormone and IGF-1 levels in a dose-dependent manner, without affecting other hormones such as cortisol and prolactin.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased muscle mass and bone density, improved sleep quality, and enhanced immune function. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic subjects. These effects are thought to be mediated by the increased levels of growth hormone and IGF-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its potency and selectivity for the ghrelin receptor, and its ability to stimulate growth hormone and IGF-1 release without affecting other hormones. However, some limitations include the need for careful dosing and monitoring, as well as potential off-target effects on other physiological systems.
Direcciones Futuras
There are several potential future directions for research on N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, including its use in the treatment of age-related muscle wasting and osteoporosis, growth hormone deficiency, and other conditions associated with low growth hormone and IGF-1 levels. Further studies are also needed to fully understand the long-term effects and safety of this compound, as well as its potential interactions with other drugs and physiological systems. Overall, this compound shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Métodos De Síntesis
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a multistep process, starting from 4-chloro-2-methylbenzoic acid. The intermediate product is then reacted with cyclopentylamine and methylsulfonyl chloride to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone and IGF-1 levels in both animals and humans. In a clinical trial involving elderly subjects, this compound increased lean body mass and bone mineral density, indicating its potential use in the treatment of age-related muscle wasting and osteoporosis. This compound has also been studied for its potential use in the treatment of growth hormone deficiency in children and adults.
Propiedades
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-9-12(16)7-8-14(11)18(22(2,20)21)10-15(19)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLALQGMJNOOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

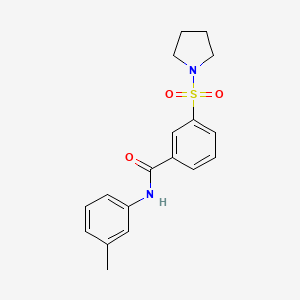
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)
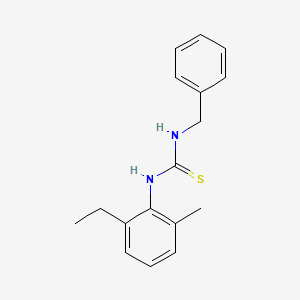
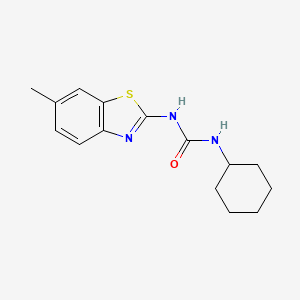


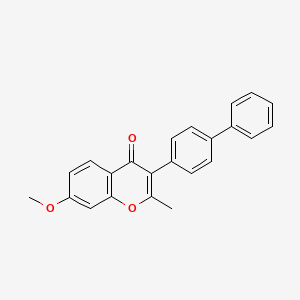
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
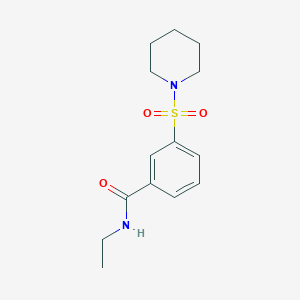
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
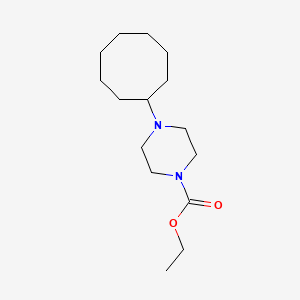
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)